molecular formula C13H16O B14229939 7-Phenylhept-6-en-3-one CAS No. 821770-45-0

7-Phenylhept-6-en-3-one

Cat. No.: B14229939
CAS No.: 821770-45-0
M. Wt: 188.26 g/mol
InChI Key: DDMRQZMPNNYTLC-UHFFFAOYSA-N
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Description

7-Phenylhept-6-en-3-one: is an organic compound with the molecular formula C13H16O . It is a ketone with a phenyl group attached to a heptene chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-6-en-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylacetylene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydroformylation of styrene followed by a Wittig reaction to introduce the double bond. This method allows for large-scale production with high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed:

    Oxidation: 7-Phenylheptanoic acid.

    Reduction: 7-Phenylhept-6-en-3-ol.

    Substitution: 4-Bromo-7-phenylhept-6-en-3-one.

Scientific Research Applications

7-Phenylhept-6-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 7-Phenylhept-6-en-3-one involves its interaction with various molecular targets. In biological systems, it may act by:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

    7-Phenylhept-4-yn-3-one: Similar structure but with a triple bond instead of a double bond.

    1-Phenylhept-6-en-3-one: Positional isomer with the phenyl group attached to a different carbon atom.

    7-Phenylheptanoic acid: Oxidized form of 7-Phenylhept-6-en-3-one.

Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated aliphatic chain, which imparts distinct chemical reactivity and potential biological activities. Its versatility in synthetic applications and potential for drug development make it a valuable compound in various fields of research.

Properties

CAS No.

821770-45-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-6-en-3-one

InChI

InChI=1S/C13H16O/c1-2-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3

InChI Key

DDMRQZMPNNYTLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC=CC1=CC=CC=C1

Origin of Product

United States

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